molecular formula C7H6ClN3 B14862014 2-(Aminomethyl)-6-chloroisonicotinonitrile

2-(Aminomethyl)-6-chloroisonicotinonitrile

Cat. No.: B14862014
M. Wt: 167.59 g/mol
InChI Key: BRKNXMKXNQIBIW-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-chloroisonicotinonitrile is an organic compound that belongs to the class of isonicotinonitriles This compound is characterized by the presence of an aminomethyl group and a chlorine atom attached to the isonicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-chloroisonicotinonitrile can be achieved through several synthetic routes. One common method involves the reaction of 6-chloronicotinonitrile with formaldehyde and ammonia under controlled conditions. The reaction typically proceeds as follows:

    Starting Material: 6-chloronicotinonitrile

    Reagents: Formaldehyde, Ammonia

    Conditions: The reaction is carried out in an aqueous medium at a temperature range of 60-80°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-chloroisonicotinonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products Formed

    Oxidation: Formation of corresponding oxides.

    Reduction: Conversion to primary amines.

    Substitution: Formation of substituted isonicotinonitriles.

Scientific Research Applications

2-(Aminomethyl)-6-chloroisonicotinonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial properties.

    Medicine: Explored for its potential use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-chloroisonicotinonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the chlorine atom can participate in halogen bonding. These interactions can influence the compound’s biological activity and its ability to modulate specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2-(Aminomethyl)pyridine: Similar structure but lacks the chlorine atom.

    6-Chloronicotinonitrile: Similar structure but lacks the aminomethyl group.

    2-(Aminomethyl)phenol: Contains an aminomethyl group but has a phenol core instead of isonicotinonitrile.

Uniqueness

2-(Aminomethyl)-6-chloroisonicotinonitrile is unique due to the presence of both the aminomethyl group and the chlorine atom on the isonicotinonitrile core. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C7H6ClN3

Molecular Weight

167.59 g/mol

IUPAC Name

2-(aminomethyl)-6-chloropyridine-4-carbonitrile

InChI

InChI=1S/C7H6ClN3/c8-7-2-5(3-9)1-6(4-10)11-7/h1-2H,4,10H2

InChI Key

BRKNXMKXNQIBIW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1CN)Cl)C#N

Origin of Product

United States

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